molecular formula C15H14N2O3 B11038684 4-Hydroxy-N'-(2-methoxybenzylidene)benzohydrazide CAS No. 303063-93-6

4-Hydroxy-N'-(2-methoxybenzylidene)benzohydrazide

Cat. No.: B11038684
CAS No.: 303063-93-6
M. Wt: 270.28 g/mol
InChI Key: XANKWYYKEREIDY-MHWRWJLKSA-N
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Description

4-Hydroxy-N’-(2-methoxybenzylidene)benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their wide range of applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a benzylidene group attached to a benzohydrazide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N’-(2-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N’-(2-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-N’-(2-methoxybenzylidene)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N’-(2-methoxybenzylidene)benzohydrazide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide
  • 4-Chloro-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
  • 2-(2-Methoxybenzylidene)hydrazine-1-carbothioamide

Uniqueness

4-Hydroxy-N’-(2-methoxybenzylidene)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .

Properties

CAS No.

303063-93-6

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

4-hydroxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O3/c1-20-14-5-3-2-4-12(14)10-16-17-15(19)11-6-8-13(18)9-7-11/h2-10,18H,1H3,(H,17,19)/b16-10+

InChI Key

XANKWYYKEREIDY-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)O

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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